molecular formula C21H15ClFNO2 B3545594 N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)acetamide

N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B3545594
M. Wt: 367.8 g/mol
InChI Key: MKXVSRNLLSNWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)acetamide is a chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. Compounds based on the benzophenone core and acetamide functionality are of significant interest in medicinal chemistry research. Structurally similar molecules have been investigated for a range of biological activities. For instance, research on analogous benzimidazole-acetamide derivatives has demonstrated potential in antimicrobial studies, showing efficacy against various Gram-positive and Gram-negative bacterial strains . Furthermore, related compounds featuring the benzoyl-chlorophenyl motif have been identified as key intermediates in the synthesis of more complex molecules with reported pharmacological properties, such as anti-anaphylactic and sedative effects . Another closely related acetamide compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), has shown a strong inhibitory effect on osteoclastogenesis (the formation of bone-resorbing cells) in scientific studies, suggesting potential for research into bone resorption diseases . The presence of both chlorophenyl and fluorophenyl groups in this molecule may offer unique properties for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block or lead molecule in developing novel agents for various research pathways. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFNO2/c22-16-8-11-19(18(13-16)21(26)15-4-2-1-3-5-15)24-20(25)12-14-6-9-17(23)10-7-14/h1-11,13H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXVSRNLLSNWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)acetamide, a compound with the molecular formula C21H15ClFNO2 and a molecular weight of 367.8 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities based on diverse research findings.

PropertyValue
Molecular FormulaC21H15ClFNO2
Molecular Weight367.8 g/mol
PurityTypically ≥ 95%
Storage ConditionsStore according to label instructions

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects against liver carcinoma cells (HEPG2-1), the compound displayed an IC50 value indicative of its potency. The results were compared with standard chemotherapeutic agents, revealing that substituents on the phenyl rings significantly influenced activity.

  • IC50 Values :
    • Compound: this compound
    • IC50: 7.06 µM (compared to doxorubicin)

This suggests that modifications in structure can enhance or diminish biological activity, aligning with structure-activity relationship (SAR) studies that indicate electron-donating groups improve cytotoxicity while electron-withdrawing groups reduce it .

Antibacterial Activity

The compound also exhibits antibacterial properties . Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

A comprehensive evaluation of the antibacterial activity revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Pseudomonas aeruginosa13.40 µM
Bacillus subtilis4.69 µM

These findings indicate that this compound possesses moderate to good antibacterial activity, making it a candidate for further development in antimicrobial therapies .

The mechanism of action for this compound involves modulation of specific cellular pathways:

  • Inhibition of Osteoclastogenesis : Research indicates that this compound can inhibit osteoclast formation, which is crucial in treating bone-related diseases such as osteoporosis. It alters the expression of osteoclast-specific marker genes and prevents bone resorption activity in vitro .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines, leading to apoptosis, thus contributing to its anticancer effects.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)acetamide exhibits significant anticancer properties. Studies demonstrate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, it has shown efficacy against breast cancer cells by modulating pathways associated with cell survival and apoptosis .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses . This makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their cytotoxicity against different cancer cell lines. The results indicated that specific substitutions enhanced anticancer activity, suggesting that structural modifications could lead to more potent compounds .

CompoundCell Line TestedIC50 (µM)
Parent CompoundMCF-7 (Breast Cancer)15
Derivative AMCF-78
Derivative BMDA-MB-231 (Triple-Negative Breast Cancer)10

Case Study 2: Anti-inflammatory Mechanism

A study published in Pharmaceutical Research explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound significantly reduced paw edema and serum levels of inflammatory markers compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Profiles

  • Antitumor Activity Substitution with chlorophenyl groups generally correlates with higher cytotoxicity. For example, N-(4-chlorophenyl) derivatives in quinazolinone-thioacetamide scaffolds showed superior tumor growth inhibition compared to fluorophenyl variants .
  • Antimicrobial Targets
    Compounds like GSK157060A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) inhibit Mycobacterium tuberculosis enzymes (PyrG and PanK), highlighting the role of fluorophenyl groups in targeting bacterial pathways .

Physicochemical Properties

Compound Name Melting Point (°C) Key Substituents Biological Activity Reference
N-(4-Fluorophenyl)-2-(4-fluorophenyl)acetamide 220.1 Dual fluorophenyl, triazole-thio Antimicrobial
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide Not reported Trichlorophenyl NSAID-related (Diclofenac analog)
N-(2-Benzoyl-4-chlorophenyl)-2-morpholinoacetamide Not reported Benzoyl, morpholine Kinase inhibition (hypothetical)

Key Research Findings

Chlorophenyl vs. Fluorophenyl Efficacy Chlorophenyl derivatives consistently outperform fluorophenyl analogs in antitumor assays due to enhanced lipophilicity and target binding. For instance, replacing 4-fluorophenyl with 4-chlorophenyl in quinazolinone-thioacetamide analogs increased MGI% from 7% to 47% .

Role of Heterocyclic Moieties
Triazole- and thiadiazole-containing analogs (e.g., LBJ-03 , LBJ-05 ) exhibit improved pharmacokinetic profiles, with melting points >200°C and enhanced metabolic stability .

Synthetic Accessibility Derivatives like AJ5a–j are synthesized via refluxing dioxane with mercaptoacetic acid, achieving yields up to 61%. Crystallization from ethanol ensures high purity, critical for pharmacological testing .

Q & A

Q. What are the recommended synthetic routes for N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Coupling of 4-chloro-2-aminophenol with benzoyl chloride to form the benzoylated intermediate.
  • Step 2: Acetylation using 2-(4-fluorophenyl)acetic acid chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

Key Considerations:

  • Monitor reaction progress via TLC.
  • Optimize stoichiometry to avoid by-products (e.g., dimerization).

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Assign peaks for aromatic protons (δ 7.2–8.1 ppm), acetamide carbonyl (δ ~170 ppm in 13C^{13}\text{C}), and fluorine substituents (split signals in 19F^{19}\text{F} NMR) .
    • IR: Confirm carbonyl stretches (C=O at ~1650–1700 cm1^{-1}) and amide N-H (3200–3300 cm1^{-1}) .
  • X-ray Diffraction (XRD): Use SHELXL for refinement to resolve bond lengths/angles and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Purity: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What methodologies are used to assess biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays:
    • Kinase Inhibition: Incubate with target enzymes (e.g., tyrosine kinases) and measure IC50_{50} via fluorescence polarization.
    • Antimicrobial Testing: Use broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Controls: Include positive controls (e.g., staurosporine for kinases) and solvent controls to validate results.

Advanced Questions

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Cross-Validation: Reproduce assays under identical conditions (pH, temperature, solvent concentration).
  • Orthogonal Assays: Combine enzymatic assays with cellular viability tests (e.g., MTT assay) to distinguish direct inhibition from cytotoxicity .
  • Data Normalization: Account for batch-to-batch variability in compound purity using HPLC-validated samples.

Q. What advanced techniques are recommended for crystallographic refinement of this compound?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron XRD (λ = 0.7–1.0 Å).
  • Refinement in SHELXL:
    • Apply restraints for disordered fluorine/chlorine atoms.
    • Analyze hydrogen bonds (e.g., N1–H1N···O1, distance ~2.8 Å) to validate packing interactions .
  • Validation Tools: Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions).

Q. How can molecular docking simulations guide target interaction studies?

Methodological Answer:

  • Software: Use AutoDock Vina or Schrödinger Suite for docking into protein active sites (e.g., COX-2 or kinases).
  • Parameters:
    • Generate ligand conformers with OMEGA.
    • Score binding affinities (ΔG) and validate poses with MD simulations .
  • Experimental Follow-Up: Correlate docking scores with IC50_{50} values from enzymatic assays.

Q. What strategies optimize stability studies under varying pH/solvent conditions?

Methodological Answer:

  • Stability Screening:
    • pH Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72 hours.
    • Solvent Stability: Test solubility in DMSO, ethanol, and aqueous mixtures (e.g., 10% DMSO/PBS).
  • Degradation Products: Characterize via LC-MS and compare with synthetic standards .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Modification Sites:
    • Benzoyl Group: Introduce electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity.
    • Fluorophenyl Moiety: Replace fluorine with chlorine or methyl to probe steric effects.
  • Assay Parallelism: Test all derivatives under identical conditions to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)acetamide
Reactant of Route 2
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N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.